JNJ-42259152

描述

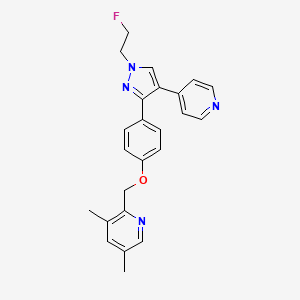

Structure

2D Structure

3D Structure

属性

CAS 编号 |

1301167-87-2 |

|---|---|

分子式 |

C24H23FN4O |

分子量 |

402.5 g/mol |

IUPAC 名称 |

2-[[4-[1-(2-fluoroethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine |

InChI |

InChI=1S/C24H23FN4O/c1-17-13-18(2)23(27-14-17)16-30-21-5-3-20(4-6-21)24-22(15-29(28-24)12-9-25)19-7-10-26-11-8-19/h3-8,10-11,13-15H,9,12,16H2,1-2H3 |

InChI 键 |

OWEZURWNYQWWNB-UHFFFAOYSA-N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

JNJ-42259152; JNJ 42259152; JNJ42259152. |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of JNJ-42259152: A Potent and Selective PDE10A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42259152 is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum. By elevating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound modulates key signaling pathways implicated in a variety of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its biochemical potency, effects on downstream signaling cascades, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of PDE10A

The primary mechanism of action of this compound is the potent and selective inhibition of the PDE10A enzyme. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP, thereby playing a crucial role in regulating the levels of these important second messengers within cells.[1] The inhibition of PDE10A by this compound leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling pathways.

Biochemical Potency and Binding Affinity

This compound demonstrates high potency in inhibiting PDE10A activity. The pIC50 value for the inhibition of the human PDE10A enzyme by this compound has been reported to be 8.82. This corresponds to an IC50 value of approximately 1.51 nM, indicating sub-nanomolar potency.

The radiolabeled form of the compound, [¹⁸F]this compound, has been used in positron emission tomography (PET) studies to investigate its binding affinity in vitro. These studies have determined the dissociation constant (K D ) of [¹⁸F]this compound for PDE10A.

| Parameter | Value | Species | Notes |

| pIC50 | 8.82 | Human | |

| IC50 | ~1.51 nM | Human | Calculated from pIC50 |

| K D ([¹⁸F]this compound) | 6.62 ± 0.7 nM | Rat | Baseline |

| K D ([¹⁸F]this compound) | 3.17 ± 0.91 nM | Rat | In the presence of 10 µM cAMP |

Downstream Signaling Pathways

The inhibition of PDE10A by this compound and the subsequent increase in cAMP and cGMP levels primarily impact the signaling cascades within the striatal medium spiny neurons (MSNs). These neurons are critical components of the basal ganglia circuits that regulate motor function, cognition, and reward.

Modulation of the cAMP/PKA/DARPP-32 Pathway

In MSNs, dopamine D1 receptor activation stimulates adenylyl cyclase (AC) to produce cAMP. Conversely, D2 receptor activation inhibits AC. PDE10A degrades this cAMP. By inhibiting PDE10A, this compound increases cAMP levels, leading to the activation of Protein Kinase A (PKA).

A key downstream target of PKA in MSNs is the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylation of DARPP-32 at Threonine-34 by PKA converts it into a potent inhibitor of protein phosphatase 1 (PP1). The inhibition of PP1 enhances the phosphorylation state and activity of numerous downstream effectors, including glutamate receptors, thereby modulating neuronal excitability and synaptic plasticity.

Activation of CREB and Gene Expression

PKA also phosphorylates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, leading to the regulation of gene expression. This can influence the expression of genes involved in neuronal survival, synaptic plasticity, and other long-term cellular processes.

Experimental Protocols

The characterization of this compound involves a variety of in vitro and in vivo experimental procedures.

PDE10A Enzymatic Assay (In Vitro)

A common method to determine the IC50 of a PDE10A inhibitor is a fluorescence polarization (FP)-based enzymatic assay.

Methodology:

-

Reagent Preparation: Recombinant human PDE10A enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and a binding agent that specifically binds to the linearized fluorescent monophosphate product are prepared in an appropriate assay buffer. This compound is serially diluted to create a range of concentrations.

-

Reaction Initiation: The PDE10A enzyme is incubated with the fluorescent cAMP substrate in the presence of varying concentrations of this compound or vehicle control.

-

Reaction Termination and Detection: After a defined incubation period, a binding agent is added. This agent binds to the hydrolyzed fluorescent AMP, resulting in a change in the fluorescence polarization of the solution.

-

Data Analysis: The fluorescence polarization is measured using a plate reader. The degree of polarization is proportional to the amount of hydrolyzed substrate. The percentage of inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

In Vitro Binding Affinity Assay

The binding affinity (K D ) of the radiolabeled [¹⁸F]this compound is determined using a radioligand binding assay with striatal tissue homogenates.

Methodology:

-

Tissue Preparation: Striatal tissue is homogenized in a suitable buffer.

-

Binding Reaction: The tissue homogenate is incubated with increasing concentrations of [¹⁸F]this compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled PDE10A inhibitor.

-

Separation and Quantification: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The K D and Bmax (maximum number of binding sites) are determined by Scatchard analysis or non-linear regression of the saturation binding data.

Conclusion

This compound is a potent and selective inhibitor of PDE10A that modulates critical signaling pathways in the striatum by increasing intracellular levels of cAMP and cGMP. Its mechanism of action, centered on the potentiation of the PKA/DARPP-32 and CREB signaling cascades, makes it a valuable tool for investigating the role of PDE10A in CNS function and a potential therapeutic agent for various neurological and psychiatric disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel PDE10A inhibitors.

References

JNJ-42259152: A Technical Guide to its PDE10A Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42259152 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. By modulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound has emerged as a valuable research tool and a potential therapeutic agent for neurological and psychiatric disorders. This technical guide provides an in-depth overview of the this compound PDE10A inhibition pathway, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Mechanism: PDE10A Inhibition

Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, thereby terminating their signaling cascades. This compound acts as a competitive inhibitor at the active site of PDE10A, preventing the breakdown of these crucial second messengers. The subsequent elevation of cAMP and cGMP levels in striatal neurons leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. This modulation of cyclic nucleotide signaling is believed to underlie the pharmacological effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of this compound for PDE10A

| Parameter | Value | Species | Notes |

| pIC50 | 8.82 | Human | [1] |

| Kd (baseline) | 6.62 ± 0.7 nM | Rat | [2] |

| Kd (in presence of 10 µM cAMP) | 3.17 ± 0.91 nM | Rat | Increased affinity in the presence of its substrate.[2] |

Table 2: In Vivo Pharmacokinetics and Target Engagement of [18F]this compound

| Parameter | Value | Species | Method |

| Half-life (blood) | ~90 minutes | Human | PET Imaging[3] |

| Binding Potential (BPnd) in Striatum (baseline) | 1.91 ± 0.36 | Rat | microPET Imaging[2] |

| BPnd in Striatum (after Rolipram - PDE4 inhibitor) | 2.61 ± 0.50 | Rat | microPET Imaging[2] |

| BPnd in Striatum (after JNJ49137530 - PDE2 inhibitor) | 2.74 ± 0.22 | Rat | microPET Imaging[2] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.

In Vitro PDE10A Enzyme Inhibition Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound against PDE10A.

Materials:

-

Recombinant human PDE10A enzyme

-

[³H]-cAMP or [³H]-cGMP as substrate

-

This compound at various concentrations

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom nucleotidase

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PDE10A enzyme, and varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding [³H]-cAMP or [³H]-cGMP.

-

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).

-

Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

-

Separate the radiolabeled product from the unreacted substrate using anion-exchange chromatography.

-

Quantify the amount of product formed using liquid scintillation counting.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

In Vivo [18F]this compound Positron Emission Tomography (PET) Imaging

Objective: To assess the in vivo target engagement and binding potential of this compound in the brain.

Materials:

-

[18F]this compound radiotracer

-

Anesthetized research animals (e.g., rodents or non-human primates)

-

PET scanner

-

CT or MRI scanner for anatomical reference

-

Arterial blood sampling line (for full kinetic modeling)

Procedure:

-

Anesthetize the animal and position it in the PET scanner.

-

Acquire a transmission scan for attenuation correction.

-

Administer a bolus injection of [18F]this compound intravenously.

-

Acquire dynamic emission data for a specified duration (e.g., 90-120 minutes).

-

Simultaneously, collect arterial blood samples at predefined time points to measure the concentration of the radiotracer in plasma and its metabolites.

-

Following the PET scan, an anatomical scan (CT or MRI) is performed for co-registration.

-

Reconstruct the PET images and co-register them with the anatomical images.

-

Define regions of interest (ROIs) on the brain images, including the striatum (target region) and cerebellum (reference region, low in PDE10A).

-

Analyze the time-activity curves (TACs) from the ROIs using appropriate pharmacokinetic models (e.g., Logan graphical analysis for reference tissue models or two-tissue compartment models for arterial input function-based analysis) to calculate the binding potential (BPnd), which reflects the density of available PDE10A binding sites.

Conclusion

This compound is a well-characterized PDE10A inhibitor that serves as a critical tool for investigating the role of the PDE10A signaling pathway in health and disease. Its high potency and selectivity, combined with its utility as a PET radioligand, make it an invaluable asset for both basic research and drug development. The data and protocols presented in this guide provide a comprehensive resource for scientists working in this field. Further research into the downstream effects and behavioral pharmacology of this compound will continue to elucidate the complex role of PDE10A in brain function and its potential as a therapeutic target.

References

- 1. Implications of PDE4 structure on inhibitor selectivity across PDE families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [18F]JNJ42259152 binding to phosphodiesterase 10A, a key regulator of medium spiny neuron excitability, is altered in the presence of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

No Public Data Available for JNJ-42259152

Following a comprehensive search for publicly available information, there is currently no specific data regarding a compound designated as JNJ-42259152. Searches for the discovery, development, mechanism of action, and clinical trials associated with this identifier have not yielded any relevant results.

This lack of information prevents the creation of a detailed technical guide as requested. It is possible that this compound is an internal development code for a compound that has not yet been disclosed in scientific literature or public trial registries. Alternatively, it could be a project that was discontinued in early stages of research and development, or the identifier may be inaccurate.

Without any foundational data, it is not possible to provide a summary of quantitative data, detail experimental protocols, or create visualizations of signaling pathways or experimental workflows as per the core requirements of the request. Further investigation would be required to determine if information on this compound is available under a different designation.

role of PDE10A in striatal medium spiny neurons

An In-depth Technical Guide on the Role of PDE10A in Striatal Medium spiny Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] It is highly and almost exclusively expressed in the medium spiny neurons (MSNs) of the striatum, the primary input nucleus of the basal ganglia.[2][3][4] This strategic localization positions PDE10A as a critical regulator of striatal signaling and, consequently, of motor control, reward processing, and associative learning. Dysregulation of PDE10A has been implicated in a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Huntington's disease, and Parkinson's disease, making it a compelling target for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the current understanding of PDE10A's role in striatal MSNs, detailing its function in signaling pathways, its physiological and pathophysiological implications, and the experimental methodologies used to elucidate its function.

Localization and Expression of PDE10A in the Striatum

PDE10A is predominantly expressed in the GABAergic medium spiny projection neurons, which constitute the vast majority of neurons in the striatum.[2][3] Its expression is observed in both the direct pathway (dMSNs), which express D1 dopamine receptors, and the indirect pathway (iMSNs), which express D2 dopamine receptors.[7][8] Immunohistochemical studies have shown a complete overlap between PDE10A and DARPP-32, a well-established marker for MSNs.[2][9] Notably, PDE10A immunoreactivity is absent from striatal interneurons.[2][3]

Subcellularly, PDE10A is primarily membrane-associated and is found in the dendrites and spines of MSNs.[2][3] While present in the synaptosomal fraction, it does not appear to be tightly associated with the postsynaptic density (PSD).[2] This specific localization suggests a crucial role for PDE10A in modulating intracellular signaling cascades initiated by glutamatergic and dopaminergic inputs to the MSNs.[2][3]

The expression of PDE10A is not uniform throughout the striatum. Higher levels are observed in the sensorimotor striatum, with intermediate levels in the associative striatum and lower levels in the limbic striatum.[7][8][10][11] This regional variation in expression correlates with the magnitude of gene expression changes induced by PDE10A inhibitors, highlighting the functional significance of its expression levels.[7][8][10][11]

Role of PDE10A in Striatal Signaling Pathways

PDE10A plays a pivotal role in regulating the intracellular levels of cAMP and cGMP, second messengers that are central to the integration of dopaminergic and glutamatergic signaling in MSNs.

Regulation of cAMP Signaling

In dMSNs, activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cAMP levels.[7][8] In iMSNs, D2 receptor activation inhibits adenylyl cyclase, causing a decrease in cAMP.[7][8] Adenosine A2A receptors, co-expressed with D2 receptors in iMSNs, stimulate cAMP production.[9] PDE10A, by hydrolyzing cAMP, acts as a key regulator of the amplitude and duration of these signals in both MSN populations.[12][13] Inhibition of PDE10A leads to an elevation of cAMP, thereby potentiating D1 receptor signaling in dMSNs and counteracting D2 receptor signaling in iMSNs.[9][14][15][16] This dual action is a key feature of PDE10A's function and has significant implications for its therapeutic potential.

Regulation of cGMP Signaling

While PDE10A can hydrolyze both cAMP and cGMP, its primary role in striatal neurons appears to be the regulation of cAMP-mediated signaling.[9][14] However, PDE10A inhibition can also lead to an increase in cGMP levels.[17] The interplay between cAMP and cGMP signaling in the context of PDE10A function is complex and an area of ongoing research.

Downstream Effects on Protein Phosphorylation and Gene Expression

The modulation of cAMP levels by PDE10A has profound effects on downstream signaling cascades, most notably the protein kinase A (PKA) pathway. Inhibition of PDE10A increases the phosphorylation of key PKA substrates, including:

-

DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa): Phosphorylation of DARPP-32 at Threonine 34 converts it into a potent inhibitor of protein phosphatase 1 (PP1), thereby amplifying PKA signaling.[9][14][18]

-

CREB (cAMP response element-binding protein): Phosphorylation of CREB is a critical step in the regulation of gene expression.[17] PDE10A inhibition leads to increased CREB phosphorylation, which in turn can modulate the expression of genes involved in neuroplasticity and cell survival, such as brain-derived neurotrophic factor (BDNF).[17]

-

GluR1 (AMPA receptor subunit): Phosphorylation of GluR1 at Serine 845 enhances AMPA receptor function, thereby modulating glutamatergic synaptic transmission.[9][14][18]

By influencing these downstream effectors, PDE10A plays a crucial role in regulating neuronal excitability, synaptic plasticity, and gene expression in MSNs.[7][8]

Data Presentation: Quantitative Effects of PDE10A Modulation

The following tables summarize quantitative data from various studies on the effects of PDE10A inhibition.

Table 1: Effects of PDE10A Inhibitors on Second Messenger Levels and Protein Phosphorylation

| Parameter | Inhibitor | Model System | Effect | Reference |

| Striatal cAMP Levels | TP-10 | R6/2 mouse model of Huntington's Disease | Robust increase | [17] |

| Striatal cGMP Levels | TP-10 | Wild-type mice | Robust increase | [17] |

| DARPP-32 Thr34 Phosphorylation | Papaverine | Mouse striatal slices | Robust increase | [9][14][18] |

| GluR1 Ser845 Phosphorylation | Papaverine | Mouse striatal slices | Robust increase | [9][14][18] |

| CREB Phosphorylation | TP-10 | R6/2 mouse model of Huntington's Disease | Significant increase | [17] |

| ERK Phosphorylation | Papaverine | Mouse striatum | Increase | [9] |

Table 2: Effects of PDE10A Inhibition on Gene Expression in the Striatum

| Gene | Inhibitor | Model System | Effect | Reference |

| c-fos | TP-10 | Wild-type mice | Induction | [17] |

| Neuropeptide mRNA (Substance P, Enkephalin) | PDE10A inhibitors | Rodent models | Increased expression | [16] |

| BDNF | TP-10 | R6/2 mouse model of Huntington's Disease | Significant increase | [17] |

Experimental Protocols: Methodologies for Studying PDE10A Function

Immunohistochemistry for PDE10A Localization

-

Objective: To visualize the cellular and subcellular distribution of PDE10A protein in brain tissue.

-

Methodology:

-

Tissue Preparation: Animals are perfused with paraformaldehyde, and brains are sectioned using a cryostat or vibratome.

-

Antibody Staining: Sections are incubated with a primary antibody specific for PDE10A, followed by a fluorescently labeled secondary antibody.

-

Dual Labeling: To identify the cell types expressing PDE10A, co-staining is performed with antibodies against cell-specific markers, such as DARPP-32 for MSNs.

-

Imaging: Sections are imaged using confocal microscopy to determine the co-localization of PDE10A with cellular markers and its subcellular distribution.[2][9]

-

Western Blotting for Phosphoprotein Analysis

-

Objective: To quantify the changes in the phosphorylation state of downstream targets of the cAMP/PKA pathway following PDE10A inhibition.

-

Methodology:

-

Tissue Lysis: Striatal tissue is homogenized in a lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Membranes are incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-DARPP-32 Thr34, phospho-CREB Ser133, phospho-GluR1 Ser845) and total protein as a loading control.

-

Detection and Quantification: Membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry.[9][14][18]

-

In Vivo Microdialysis for Neurotransmitter Level Measurement

-

Objective: To measure the extracellular levels of neurotransmitters, such as dopamine and its metabolites, in the striatum following PDE10A modulation.

-

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals.

-

Neurochemical Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate are measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Förster Resonance Energy Transfer (FRET) Biosensors for Real-time cAMP/PKA Imaging

-

Objective: To monitor the dynamics of cAMP levels and PKA activity in single MSNs in real-time.

-

Methodology:

-

Biosensor Expression: Genetically encoded FRET biosensors for cAMP (e.g., Epac-SH150) or PKA activity are expressed in striatal neurons, often using viral vectors in brain slices or in transgenic animals.

-

Live-cell Imaging: Brain slices containing the biosensor-expressing neurons are placed in a perfusion chamber on a microscope stage.

-

Pharmacological Manipulation: The slices are perfused with drugs, such as dopamine receptor agonists/antagonists or PDE inhibitors, to stimulate or inhibit signaling pathways.

-

FRET Imaging and Analysis: The biosensor is excited at the donor fluorophore's excitation wavelength, and emission is collected at both the donor and acceptor wavelengths. The ratio of acceptor to donor emission is calculated to determine the FRET efficiency, which reflects the level of cAMP or PKA activity.[12][13]

-

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sergey.science [sergey.science]

- 5. Current Understanding of PDE10A in the Modulation of Basal Ganglia Circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are PDE10A inhibitors and how do they work? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pivotal role of phosphodiesterase 10A in the integration of dopamine signals in mice striatal D1 and D2 medium-sized spiny neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. jneurosci.org [jneurosci.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]

- 18. stacks.cdc.gov [stacks.cdc.gov]

Technical Whitepaper: P2X7 Receptor Antagonism in Neuropsychiatric Disorders - A Profile of a Brain-Penetrant Antagonist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research into JNJ-42259152 for the study of neuropsychiatric disorders revealed that this compound is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, not a P2X7 receptor antagonist[1]. To fulfill the core request for an in-depth technical guide on a P2X7 antagonist for neuropsychiatric research, this document will focus on a well-characterized, brain-penetrant P2X7 receptor antagonist from Janssen's discovery program, JNJ-55308942 , for which detailed preclinical data is available. This compound serves as a representative example of this class of molecules for the intended audience.

Introduction: The P2X7 Receptor as a Therapeutic Target in Neuropsychiatry

The purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a significant target in the study and potential treatment of neuropsychiatric disorders.[2] Primarily expressed on microglia and other immune cells within the central nervous system (CNS), the P2X7R plays a critical role in neuroinflammation.[2] Under conditions of stress or injury, elevated extracellular ATP levels activate the P2X7R, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[3] This neuroinflammatory cascade is increasingly implicated in the pathophysiology of mood disorders, including major depressive disorder and bipolar disorder, as well as other conditions with a neuroinflammatory component.[2][3]

Antagonism of the P2X7R presents a promising therapeutic strategy to mitigate neuroinflammation and its downstream consequences on neuronal function and behavior. Small molecule antagonists that can penetrate the blood-brain barrier are therefore of high interest for the development of novel neuropsychiatric treatments.[2]

Pharmacological Profile of a Representative P2X7R Antagonist: JNJ-55308942

JNJ-55308942 is a high-affinity, selective, and brain-penetrant P2X7 receptor functional antagonist.[3][4] Its pharmacological properties have been characterized across multiple species, making it a valuable tool for preclinical research into the role of P2X7R in neuropsychiatric disorders.[3]

In Vitro Pharmacology

The in vitro activity of JNJ-55308942 has been assessed through various assays to determine its potency and selectivity for the P2X7 receptor.

| Parameter | Species | Value | Assay Type |

| IC₅₀ | Human | 10 nM | P2X7 Functional Assay |

| Kᵢ | Human | 7.1 nM | Radioligand Binding Assay |

| IC₅₀ | Rat | 15 nM | P2X7 Functional Assay |

| Kᵢ | Rat | 2.9 nM | Radioligand Binding Assay |

| pIC₅₀ | Human | 8.1 | P2X7 Functional Assay |

| pIC₅₀ | Rat | 8.5 | P2X7 Functional Assay |

Data sourced from MedchemExpress and Bhattacharya et al., 2018.[3][4]

In Vivo Pharmacology & Pharmacokinetics

JNJ-55308942 demonstrates good oral bioavailability and CNS penetration, crucial characteristics for a drug targeting neuropsychiatric conditions.

| Parameter | Species | Value | Method |

| Brain/Plasma Ratio | Not Specified | ~1 | Not Specified |

| ED₅₀ (Brain Occupancy) | Rat | 0.07 mg/kg | Ex vivo Autoradiography |

Data sourced from Bhattacharya et al., 2018.[3]

Signaling Pathways and Experimental Workflows

P2X7R-Mediated Pro-Inflammatory Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that results in the maturation and release of pro-inflammatory cytokines. A simplified representation of this pathway is depicted below.

Experimental Workflow for In Vivo Target Engagement and Efficacy

The following diagram illustrates a typical experimental workflow to assess the in vivo target engagement and efficacy of a P2X7R antagonist in a rodent model of neuroinflammation.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize P2X7R antagonists like JNJ-55308942.

In Vitro P2X7R Functional Assay (Calcium Flux)

Objective: To determine the potency of a compound in blocking P2X7R-mediated calcium influx.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human or rat P2X7R are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

-

Compound Incubation: The dye-containing solution is replaced with a buffer containing various concentrations of the test compound (e.g., JNJ-55308942) or vehicle control. Plates are incubated for a defined period.

-

Agonist Stimulation and Measurement: A P2X7R agonist, such as BzATP, is added to the wells to stimulate the receptor. The change in fluorescence intensity, corresponding to the influx of calcium, is measured immediately using a fluorescence plate reader.

-

Data Analysis: The fluorescence signal is normalized to the baseline before agonist addition. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo IL-1β Release Assay

Objective: To assess the ability of a compound to block P2X7R-mediated IL-1β release in the brain.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Compound Administration: Animals are orally dosed with the test compound (e.g., JNJ-55308942) or vehicle.

-

Inflammatory Challenge: At a predetermined time post-dosing (e.g., 2 hours), animals are challenged with an intracerebroventricular (ICV) injection of the P2X7R agonist BzATP to induce IL-1β release.

-

Sample Collection: After a specified duration following the challenge (e.g., 4 hours), animals are euthanized, and brain tissue (e.g., hippocampus or prefrontal cortex) is collected.

-

IL-1β Measurement: Brain tissue is homogenized, and IL-1β levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: IL-1β levels in the compound-treated group are compared to the vehicle-treated group to determine the percentage of inhibition.

Animal Model of Anhedonia (Sucrose Preference Test)

Objective: To evaluate the efficacy of a P2X7R antagonist in a rodent model of depression-like behavior (anhedonia).

Methodology:

-

Chronic Stress Induction: Rodents are subjected to a chronic stress paradigm (e.g., chronic mild stress or social defeat stress) for several weeks to induce an anhedonic state, characterized by a reduced preference for a sweetened solution.

-

Baseline Measurement: Before drug treatment, animals are given a choice between two bottles, one containing water and the other a sucrose solution (e.g., 1%). The intake from each bottle is measured over 24 hours to establish a baseline sucrose preference.

-

Compound Administration: Animals receive daily oral administration of the test compound (e.g., JNJ-55308942) or vehicle for a specified treatment period (e.g., 2-4 weeks).

-

Sucrose Preference Testing: Sucrose preference tests are conducted weekly throughout the treatment period to monitor changes in anhedonic behavior.

-

Data Analysis: Sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total fluid intake. The effect of the compound is determined by comparing the change in sucrose preference in the treated group to the vehicle-treated group.

Conclusion

The P2X7 receptor represents a compelling target for the development of novel therapeutics for neuropsychiatric disorders with a neuroinflammatory component. Brain-penetrant antagonists, exemplified by JNJ-55308942, have shown promise in preclinical models by effectively engaging the P2X7R in the CNS, mitigating pro-inflammatory cytokine release, and reversing depression-like behaviors. The experimental protocols and data presented in this whitepaper provide a technical framework for the continued investigation and development of P2X7R antagonists for the treatment of these complex disorders. Further research and clinical evaluation are warranted to translate these preclinical findings into effective therapies for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. P2X7 receptor antagonists for the treatment of systemic inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Preclinical Research on JNJ-42259152: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical research on JNJ-42259152. A comprehensive preclinical data package for this compound is not available in the public domain. The information presented here is primarily derived from studies utilizing [18F]this compound as a positron emission tomography (PET) tracer for the phosphodiesterase 10A (PDE10A) enzyme.

Core Compound Overview

This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). Due to its properties, it has been radiolabeled with fluorine-18 ([18F]this compound) and utilized as a PET tracer to study the distribution and density of PDE10A in the brain. PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and it is highly expressed in the medium spiny neurons of the striatum, a key region in the brain for motor control, cognition, and reward.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species/Enzyme | Value | Notes |

| KD | Rat Brain Homogenate | 6.62 ± 0.7 nM | Baseline conditions.[1] |

| KD | Rat Brain Homogenate | 3.17 ± 0.91 nM | In the presence of 10 µM cAMP, indicating a higher affinity when cAMP levels are elevated.[1] |

| In Vitro Inhibitory Activity | - | Lower than JNJ41510417 | A direct comparison value is not provided in the available literature.[2] |

Table 2: In Vivo Pharmacodynamic Properties

| Parameter | Species | Value | Method | Notes |

| Binding Potential (BPND) | Rat | 1.91 ± 0.36 | [18F]this compound microPET | Baseline striatal binding.[1] |

| Binding Potential (BPND) | Rat | 2.61 ± 0.50 | [18F]this compound microPET | After administration of rolipram (a PDE4 inhibitor), suggesting increased PDE10A availability with elevated cAMP.[1] |

| Binding Potential (BPND) | Rat | 2.74 ± 0.22 | [18F]this compound microPET | After administration of JNJ49137530 (a PDE2 inhibitor).[1] |

| In Vivo Occupancy | - | Similar to JNJ41510417 | - | [2] |

Table 3: Physicochemical Properties

| Parameter | Value | Notes |

| Lipophilicity | Lower than JNJ41510417 | [2] |

Experimental Protocols

Detailed experimental protocols for studies involving this compound are not fully available in the public literature. The following are summaries of the methodologies used in the cited research.

In Vitro Striatum Homogenate Binding Assay

-

Objective: To determine the binding affinity (KD) and density (Bmax) of [18F]this compound to PDE10A.

-

Methodology Summary: The assay was developed using striatum homogenates from rats. The binding of increasing concentrations of [18F]this compound was assessed. To investigate the effect of cAMP, the binding assay was repeated with the addition of exogenous cAMP at concentrations of 1, 10, and 100 μM.[1]

In Vivo microPET Imaging in Rats

-

Objective: To evaluate the in vivo binding of [18F]this compound to PDE10A in the brain and assess the impact of altered cAMP levels.

-

Methodology Summary: Rats underwent microPET scans with [18F]this compound at baseline. To modulate cAMP levels, the same animals were subsequently treated with the PDE4 inhibitor rolipram or the PDE2 inhibitor JNJ49137530, followed by another [18F]this compound microPET scan. The binding potential (BPND) was calculated to quantify PDE10A availability.[1]

Signaling Pathways and Experimental Workflows

PDE10A Signaling Pathway

PDE10A plays a crucial role in regulating the signaling of medium spiny neurons (MSNs) in the striatum. It does so by hydrolyzing both cAMP and cGMP. The inhibition of PDE10A by this compound is expected to increase the intracellular levels of these second messengers, thereby modulating the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). This can influence the phosphorylation state of key proteins like DARPP-32 and ultimately affect neuronal excitability and gene expression.

Caption: PDE10A signaling pathway in medium spiny neurons.

Experimental Workflow for In Vivo PET Studies

The workflow for preclinical PET imaging studies with [18F]this compound typically involves several key stages, from radiotracer synthesis to data analysis.

Caption: General experimental workflow for preclinical PET imaging.

Discussion and Future Directions

The available preclinical data on this compound, primarily from its use as a PET tracer, establish it as a potent and specific ligand for PDE10A. The in vitro and in vivo studies demonstrate its utility in quantifying PDE10A levels in the brain and in studying the modulation of the enzyme's availability by other signaling molecules like cAMP.

However, a significant gap exists in the public domain regarding the comprehensive preclinical profile of this compound as a potential therapeutic agent. To fully assess its potential, further information would be required in the following areas:

-

Selectivity: A detailed selectivity panel against other PDE isoforms and a broad range of other receptors and enzymes is needed to understand its off-target profile.

-

In Vivo Efficacy: Studies in relevant animal models of neuropsychiatric or neurodegenerative disorders (e.g., schizophrenia, Huntington's disease) are crucial to establish its therapeutic potential.

-

Pharmacokinetics: A complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile in multiple preclinical species would be necessary to understand its drug-like properties.

-

Safety and Toxicology: Comprehensive safety pharmacology and toxicology studies are required to assess its safety profile before any clinical development.

Without this information, a thorough evaluation of this compound as a drug candidate is not possible based on the currently available public data. Further research and publication of these key preclinical studies are necessary to elucidate the full potential of this PDE10A inhibitor.

References

JNJ-42259152: An In-depth Technical Guide on a Potent PDE10A Inhibitor for Neuropsychiatric Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-42259152, a potent and highly selective phosphodiesterase 10A (PDE10A) inhibitor. This compound has emerged as a critical research tool, particularly in its radiolabeled form [¹⁸F]this compound, for in-vivo imaging and investigation of the PDE10A enzyme system in the central nervous system. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its use, and explores its therapeutic potential in the context of neuropsychiatric disorders.

Core Mechanism of Action: Targeting PDE10A

This compound exerts its effects by selectively inhibiting phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating intracellular signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound increases the levels of these second messengers, thereby modulating the activity of downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways. This modulation of the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) striatal output pathways is believed to be a key mechanism for the potential therapeutic effects of PDE10A inhibitors in disorders such as schizophrenia and Huntington's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its radiolabeled analogue.

| Parameter | Species | Value | Reference |

| pIC₅₀ (cAMP hydrolysis) | Human (recombinant) | 8.82 | [1] |

| Kᵢ (inhibition constant) | Not Specified | Potent | [1] |

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Condition | Value | Reference |

| Kₑ (dissociation constant) | In vitro | 6.62 ± 0.7 nM | [1] |

Table 2: In Vitro Binding Affinity of [¹⁸F]this compound

| Parameter | Animal Model | Baseline BPₙₐ | Finding | Reference |

| PDE10A Availability | Rat model of alcohol consumption | Not specified | Chronic voluntary alcohol consumption induces a reversible increase in striatal PDE10A availability. | [1] |

Table 3: In Vivo Findings from [¹⁸F]this compound PET Imaging Studies

| Parameter | Species | Half-life of intact tracer | Metabolites | Reference |

| Metabolism | Not Specified | Fast component: 18.7 ± 7.6 min | Two primary metabolites (one polar, one nonpolar) that are unlikely to cross the blood-brain barrier. | [1] |

Table 4: Pharmacokinetic Profile of [¹⁸F]this compound

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PDE10A signaling pathway and a general workflow for evaluating PDE10A inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols relevant to the study of this compound.

PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibitory activity of a compound on PDE10A enzymatic activity.

-

Principle: A fluorescently labeled cAMP or cGMP substrate is hydrolyzed by PDE10A, leading to a change in fluorescence polarization upon binding to a specific agent.

-

Reagents:

-

Purified recombinant human PDE10A enzyme

-

Fluorescently labeled substrate (e.g., FAM-cAMP)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Binding agent

-

Test compound (this compound) and vehicle control

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, fluorescently labeled substrate, and the test compound or vehicle.

-

Initiate the reaction by adding the diluted PDE10A enzyme.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the binding agent.

-

Measure fluorescence polarization using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

In Vitro [¹⁸F]this compound Binding Assay

This protocol determines the binding affinity of [¹⁸F]this compound to PDE10A in tissue homogenates.

-

Principle: Competition binding assay where increasing concentrations of a non-labeled ligand compete with a fixed concentration of the radioligand for binding to the target receptor.

-

Reagents:

-

Striatal tissue homogenates (source of PDE10A)

-

[¹⁸F]this compound

-

Non-labeled this compound for competition

-

Binding buffer (e.g., Tris-HCl)

-

-

Procedure:

-

Incubate striatal homogenates with a fixed concentration of [¹⁸F]this compound and varying concentrations of non-labeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the Kᵢ or IC₅₀ value from the competition curve. The Kₑ can be determined from saturation binding experiments.

-

In Vivo MicroPET Imaging with [¹⁸F]this compound

This protocol allows for the non-invasive visualization and quantification of PDE10A in the brain of living subjects.

-

Animal Preparation:

-

Fast animals overnight to reduce blood glucose levels.

-

Anesthetize the animal for the duration of the scan.

-

Place a catheter for radiotracer injection.

-

-

Radiotracer Administration and Imaging:

-

Administer a bolus injection of [¹⁸F]this compound intravenously.

-

Acquire dynamic PET scan data for a specified duration (e.g., 90-120 minutes).

-

Anatomical reference scans (CT or MRI) can be co-registered for accurate localization of brain regions.

-

-

Data Analysis:

-

Reconstruct the dynamic PET images.

-

Define regions of interest (ROIs) on the co-registered anatomical images (e.g., striatum, cerebellum).

-

Generate time-activity curves (TACs) for each ROI.

-

Use kinetic modeling (e.g., simplified reference tissue model) with a reference region devoid of specific binding (e.g., cerebellum) to quantify the binding potential (BPₙₐ), an index of PDE10A density and affinity.

-

Therapeutic Potential

The high expression of PDE10A in the striatum, a key node in motor and cognitive control, has positioned it as a promising therapeutic target for various neuropsychiatric disorders. While this compound has been pivotal as a research tool to probe this potential, its own therapeutic development is less clear from publicly available information.

The therapeutic rationale for PDE10A inhibition stems from its ability to modulate striatal neuronal activity. In conditions like schizophrenia , characterized by both positive and negative symptoms as well as cognitive deficits, restoring the balance of the direct and indirect pathways through PDE10A inhibition is hypothesized to have therapeutic benefits. Similarly, in Huntington's disease , a neurodegenerative disorder with prominent motor and cognitive decline linked to striatal dysfunction, enhancing cyclic nucleotide signaling via PDE10A inhibition is being explored as a potential disease-modifying strategy.

Preclinical studies with other PDE10A inhibitors have shown promise in models of these disorders. For instance, a study utilizing [¹⁸F]this compound imaging in a rat model of alcoholism demonstrated that chronic voluntary alcohol consumption leads to a reversible increase in striatal PDE10A availability.[1] This finding suggests that PDE10A inhibition could potentially have beneficial behavioral effects on alcohol intake, highlighting another potential therapeutic avenue.

However, it is important to note that comprehensive preclinical and clinical data on the therapeutic efficacy, safety, and pharmacokinetics of this compound as a standalone therapeutic agent are not widely available in the public domain. Its primary and well-documented role remains that of a highly specific and valuable PET tracer for studying the PDE10A system in vivo.

Conclusion

This compound is a powerful tool for the scientific community, offering high potency and selectivity for PDE10A. Its radiolabeled form, [¹⁸F]this compound, has proven invaluable for non-invasive in vivo imaging of PDE10A, enabling a deeper understanding of its role in both normal brain function and in neuropsychiatric and addictive disorders. While the therapeutic potential of PDE10A inhibition is an active area of research, the specific development of this compound as a therapeutic drug is not extensively documented. Future research leveraging this and other PDE10A inhibitors will be critical in validating this target for the treatment of a range of debilitating brain disorders.

References

JNJ-42259152: A Technical Guide to its Mechanism of Action and Impact on Cyclic AMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42259152 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum. By inhibiting PDE10A, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an accumulation of this second messenger and subsequent activation of downstream signaling pathways. This guide provides a detailed technical overview of the mechanism of action of this compound, focusing on its effects on cAMP signaling and the experimental methodologies used to characterize these effects.

Introduction to this compound and PDE10A

This compound is a novel small molecule that has been primarily characterized as a high-affinity radioligand for positron emission tomography (PET) imaging of PDE10A in the brain. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cyclic guanosine monophosphate (cGMP). Its restricted expression to the striatal MSNs makes it an attractive therapeutic target for neurological and psychiatric disorders, such as schizophrenia and Huntington's disease, where striatal signaling is dysregulated.

The inhibition of PDE10A by this compound is expected to potentiate the signaling of G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase, thereby increasing intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA) and modulates the phosphorylation state of numerous downstream effector proteins, profoundly influencing neuronal excitability and gene expression.

Quantitative Data on this compound Binding and Affinity

The following table summarizes the key quantitative parameters defining the interaction of this compound with PDE10A.

| Parameter | Value | Species | Assay Type | Reference |

| pIC50 | 8.82 | Human | Enzymatic Assay | |

| KD (baseline) | 6.62 ± 0.7 nM | Rat | In vitro striatum homogenate binding assay | [1] |

| KD (with 10 µM cAMP) | 3.17 ± 0.91 nM | Rat | In vitro striatum homogenate binding assay | [1] |

Note: The pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The dissociation constant (KD) represents the concentration of the ligand at which half of the receptors are occupied at equilibrium. A lower KD value indicates a higher binding affinity.

Signaling Pathway of this compound Action

Inhibition of PDE10A by this compound initiates a cascade of intracellular events, primarily through the potentiation of cAMP signaling.

Experimental Protocols

This section details the methodologies for key experiments to characterize the effects of this compound on cAMP signaling.

In Vitro PDE10A Enzymatic Inhibition Assay

This assay determines the potency of this compound in inhibiting the enzymatic activity of PDE10A.

Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate by recombinant PDE10A. In the presence of an inhibitor, the rate of hydrolysis is reduced, resulting in a change in the fluorescent signal.

Materials:

-

Recombinant human PDE10A enzyme

-

Fluorescently labeled cAMP (e.g., FAM-cAMP)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound

-

Microplate reader capable of fluorescence polarization or intensity detection

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well microplate, add the assay buffer, fluorescently labeled cAMP, and the this compound dilutions.

-

Initiate the reaction by adding the recombinant PDE10A enzyme.

-

Incubate the plate at 37°C for a predetermined time.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the fluorescence.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular cAMP Measurement Assay

This assay quantifies the intracellular accumulation of cAMP in response to this compound treatment.

Principle: A competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, is used. In this assay, free cAMP in the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody.

Materials:

-

Striatal neurons or a suitable cell line expressing PDE10A

-

This compound

-

Cell lysis buffer

-

cAMP HTRF assay kit (containing labeled cAMP and anti-cAMP antibody)

-

HTRF-compatible microplate reader

Protocol:

-

Culture cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Lyse the cells to release intracellular cAMP.

-

Add the HTRF assay reagents (labeled cAMP and anti-cAMP antibody) to the cell lysate.

-

Incubate to allow for competitive binding.

-

Measure the HTRF signal.

-

Calculate the intracellular cAMP concentration based on a standard curve.

Western Blot Analysis of DARPP-32 Phosphorylation

This method assesses the phosphorylation of DARPP-32 at Threonine 34 (Thr34), a key downstream event of PKA activation.

Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total DARPP-32 and phospho-Thr34-DARPP-32.

Materials:

-

Striatal tissue or cultured striatal neurons

-

This compound

-

Lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies (anti-DARPP-32 and anti-phospho-Thr34-DARPP-32)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells or animals with this compound.

-

Homogenize tissue or lyse cells in appropriate buffer.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize the phospho-DARPP-32 signal to the total DARPP-32 signal.

Conclusion

This compound is a potent inhibitor of PDE10A with high binding affinity. Its mechanism of action is centered on the elevation of intracellular cAMP levels in striatal medium spiny neurons. This leads to the activation of PKA and the phosphorylation of key downstream targets such as DARPP-32, ultimately modulating neuronal function. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other PDE10A inhibitors, facilitating further research into their therapeutic potential for a range of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols: [18F]JNJ-42259152 PET Imaging in Rodents

These application notes provide a detailed protocol for conducting Positron Emission Tomography (PET) imaging studies in rodents using the novel radiotracer [18F]JNJ-42259152, a specific ligand for the phosphodiesterase-10A (PDE10A) enzyme. This protocol is intended for researchers, scientists, and drug development professionals investigating neuropsychiatric disorders where PDE10A is implicated, such as schizophrenia and Huntington's disease.

Introduction

[18F]this compound is a fluorine-18 labeled PET tracer that demonstrates high specificity and favorable pharmacokinetic properties for imaging PDE10A in the brain.[1] Preclinical evaluations in rats and mice have shown specific retention in the PDE10A-rich striatum with rapid washout from other brain regions, providing good imaging contrast.[1] This tracer has been shown to be effective for in vivo quantification of PDE10A, which is crucial for target engagement studies and understanding the biology of this enzyme in various disease models.[1][2]

Radiolabeling and Quality Control

The radiosynthesis of [18F]this compound is a critical first step. While the detailed chemistry is beyond the scope of this protocol, it is essential to ensure the final product meets stringent quality control standards before administration.

Key Quality Control Parameters:

| Parameter | Specification |

| Radiochemical Purity | > 95% |

| Molar Activity | > 37 GBq/µmol at the time of injection |

| Residual Solvents | Within acceptable limits (e.g., < 410 ppm for acetonitrile) |

| pH | 5.0 - 7.5 |

| Sterility and Endotoxins | Sterile and pass endotoxin testing |

Experimental Protocols

Animal Preparation

Proper animal preparation is crucial for obtaining high-quality and reproducible PET imaging data.

-

Acclimatization: Animals should be acclimated to the housing facility for at least one week prior to imaging.

-

Fasting: To reduce variability in radiotracer uptake, especially for tracers where glucose metabolism might be a factor, a fasting period of 4-6 hours is recommended.[3] Water should be available ad libitum.

-

Anesthesia: For the duration of the tracer uptake and imaging, animals must be anesthetized. Isoflurane (1.5-2.5% in 100% oxygen) is a commonly used anesthetic that has been shown to decrease background signal from brown fat and skeletal muscle.[4] Body temperature should be maintained at 37°C using a heating pad and a rectal probe.

Radiotracer Administration

-

Dose: The recommended injected dose for rodents is typically in the range of 3.7-7.4 MBq (100-200 µCi). The exact activity should be measured in a dose calibrator prior to injection.

-

Volume: The injection volume should be kept low, typically less than 0.2 mL for mice and 0.5 mL for rats, to avoid physiological disturbances.[4]

-

Route of Administration: The radiotracer should be administered intravenously (IV) via a tail vein catheter.

PET Scan Acquisition

-

Scanner: A dedicated small-animal PET scanner should be used.

-

Uptake Period: Following tracer injection, an uptake period is necessary. For [18F]this compound, dynamic scanning can commence immediately after injection.

-

Acquisition Time: A dynamic scan of at least 60 minutes is recommended to capture the tracer kinetics.[1]

-

Imaging Protocol: The acquisition should be performed in 3D list mode. The data can be subsequently framed for kinetic modeling (e.g., 6 x 10s, 3 x 20s, 4 x 30s, 5 x 60s, 5 x 120s, 6 x 300s).

-

Attenuation Correction: If the PET scanner is a standalone system, a separate CT or transmission scan using a radioactive source (e.g., 57Co) should be performed for attenuation correction.

Image Reconstruction and Analysis

-

Reconstruction: PET images should be reconstructed using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM) or Maximum A Posteriori (MAP).

-

Image Registration: If a CT or MRI scan is acquired, the PET images should be co-registered to the anatomical images to facilitate the delineation of regions of interest (ROIs).

-

Data Analysis:

-

Standardized Uptake Value (SUV): Time-activity curves (TACs) for different brain regions can be generated and expressed as SUVs.

-

Kinetic Modeling: For a more quantitative assessment of PDE10A binding, kinetic modeling is recommended.[1] A Logan reference tissue model using the cerebellum as the reference region is appropriate for quantifying the binding potential (BPND) of [18F]this compound over a 60-minute acquisition period.[1]

-

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies with [18F]this compound in rats.

| Parameter | Value | Reference |

| Injected Dose | ~50 MBq | [1] |

| Scan Duration | 60 minutes | [1] |

| Striatum-to-Cerebellum Ratio (at 60 min) | > 1.4 | [2] |

| Optimal Model for Quantification | Logan Reference Tissue Model | [1] |

| Reference Region | Cerebellum | [1] |

Visualizations

Experimental Workflow

Caption: Workflow for [18F]this compound PET imaging in rodents.

PDE10A Signaling Pathway

Caption: Simplified PDE10A signaling and tracer interaction.

References

- 1. Preclinical evaluation of [(18)F]JNJ42259152 as a PET tracer for PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Low-Dose Imaging in a New Preclinical Total-Body PET/CT Scanner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Kinetic Modeling of JNJ-42259152 in the Human Brain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the kinetic modeling of JNJ-42259152, a novel and selective phosphodiesterase 10A (PDE10A) inhibitor, in the human brain using positron emission tomography (PET). The protocols are based on published research and are intended to guide the design and execution of similar studies.

Introduction

This compound is a potent and highly selective inhibitor of PDE10A, an enzyme primarily expressed in the striatum of the brain.[1] PDE10A is involved in the regulation of cyclic nucleotide signaling, which is crucial for various neuronal functions. The development of PET tracers like 18F-JNJ-42259152 allows for the in-vivo quantification of PDE10A, providing a valuable tool for understanding its role in neuropsychiatric disorders and for the development of novel therapeutics.

The kinetic modeling of 18F-JNJ-42259152 in the human brain has demonstrated its suitability as a PET tracer, exhibiting favorable characteristics for human studies.[1] This document outlines the key quantitative data, experimental protocols, and relevant biological pathways associated with this compound kinetic modeling.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the kinetic modeling study of 18F-JNJ-42259152 in the human brain.

Table 1: Regional Distribution Volume (VT) of 18F-JNJ-42259152

| Brain Region | Total Distribution Volume (VT) (mL/cm3) |

| Putamen | Highest Activity |

| Caudate Nucleus | Second Order Activity |

| Ventral Striatum | Second Order Activity |

| Substantia Nigra | Second Order Activity |

| Thalamus | 10- to 40-fold lower than striatum |

| Frontal Cortex | >10-fold lower than striatum |

| Cerebellum | >10-fold lower than striatum |

Data derived from a study on the quantification of 18F-JNJ-42259152.[1]

Table 2: Pharmacological Properties of this compound

| Parameter | Value |

| Potency (pIC50) for human PDE10A | 8.82 |

| Selectivity for PDE10A over other PDEs | >1000-fold |

Data from in-vitro studies of this compound.[1]

Experimental Protocols

Radiotracer Preparation and Administration

The radiotracer used is 18F-JNJ-42259152. The synthesis and quality control should be performed according to established radiopharmaceutical procedures. Administration is via an intravenous bolus injection.

PET/MRI Imaging Protocol

A dynamic PET scan is performed over 90 minutes following the injection of 18F-JNJ-42259152.[1] Simultaneous acquisition with a magnetic resonance imaging (MRI) scanner is recommended for anatomical coregistration.[2][3]

Protocol Steps:

-

Patient Preparation: Subjects should be positioned comfortably in the PET/MRI scanner to minimize motion artifacts.

-

Tracer Injection: Administer a bolus injection of 18F-JNJ-42259152.

-

Dynamic PET Acquisition: Start a 90-minute dynamic PET scan immediately following the injection.

-

MR Acquisition: Acquire a high-resolution T1-weighted MRI scan for anatomical reference.

-

Arterial Blood Sampling: If using a plasma input model, arterial blood samples should be collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.[4][5]

Image Analysis and Kinetic Modeling

-

Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.

-

Motion Correction: Correct for any head motion during the scan.

-

Image Coregistration: Coregister the dynamic PET images to the individual's T1 MRI scan.

-

Volume of Interest (VOI) Delineation: Delineate VOIs for key brain regions (putamen, caudate nucleus, ventral striatum, substantia nigra, thalamus, frontal cortex, and cerebellum) on the MRI.[1]

-

Time-Activity Curve (TAC) Generation: Generate TACs for each VOI by plotting the average radioactivity concentration in the VOI against time.

-

Kinetic Modeling: Fit the TACs using appropriate kinetic models to estimate the total distribution volume (VT). Both one-tissue (1T) and two-tissue (2T) compartment models have been evaluated, with the two-tissue compartment model often providing a better fit for this tracer.[1][5] Simplified models can also be considered.[1]

Visualizations

Signaling Pathway of PDE10A Inhibition

Caption: PDE10A inhibition by this compound increases cAMP/cGMP levels.

Experimental Workflow for Kinetic Modeling

Caption: Workflow for 18F-JNJ-42259152 PET kinetic modeling.

Logical Relationship of Kinetic Models

Caption: Relationship between kinetic models and estimated parameters.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. In-vivo human brain molecular imaging with a brain-dedicated PET/MRI system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous MR/PET imaging of the human brain: feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic modeling of the monoamine oxidase B radioligand [11C]SL25.1188 in human brain with high-resolution positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic modeling of the monoamine oxidase B radioligand [¹¹C]SL25.1188 in human brain with high-resolution positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for JNJ-42259152 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical in vivo use of JNJ-42259152, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. Due to the limited publicly available data on the therapeutic dosage of this compound, this document leverages information from studies on other selective PDE10A inhibitors to propose representative experimental protocols and dosage considerations.

Introduction

This compound is a selective inhibitor of PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum. By inhibiting PDE10A, this compound modulates cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, which are crucial for regulating striatal output and have implications for treating neuropsychiatric disorders such as schizophrenia and Huntington's disease. Preclinical research in animal models is essential for evaluating the therapeutic potential and pharmacological properties of this compound.

Data Presentation: Dosage of Selective PDE10A Inhibitors in Rodent Models

The following table summarizes effective dosages of various selective PDE10A inhibitors in rodent models, providing a reference for designing studies with this compound.

| Compound | Animal Model | Doses (mg/kg) | Route of Administration | Observed Effects |

| EM-221 | Rat | 0.05 - 0.50 | Oral (p.o.) | Reduced MK-801-induced hyperlocomotion and conditioned avoidance responding.[1] |

| Rat | 0.025 - 0.2 | p.o. | Efficacy in behavioral assessments at 0.1 mg/kg.[1] | |

| THPP-1 | Rat | 3 (acute) | Oral (p.o.), Intraperitoneal (i.p.) | Reversed cognitive deficits and normalized dopamine neuron activity.[2] |

| Rat | 2 - 3 (chronic) | In chow | Reversed cognitive deficits and dopamine hyperactivity.[2] | |

| MP-10 | Rat | 1, 3, 5 | Intraperitoneal (i.p.) | Restored locomotor activity and reversed catalepsy in dopamine-depleted rats.[3] |

| PDM-042 | Rat | 1, 3 | Not specified | Attenuated L-DOPA-induced dyskinesia at 1 mg/kg.[4] |

| CPL500036 | Rat | 0.6 | Not specified | Induced catalepsy, indicating CNS activity.[5] |

| Dog | 1.5, 10, 30 | Oral gavage | Cardiovascular safety assessment.[5] |

Experimental Protocols

Dose Range-Finding Study

Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

-

Groups: A vehicle control group and at least 3-4 dose groups of this compound (e.g., 0.1, 1, 10, 30 mg/kg). (n=3-5 animals per group).

-

Dose Preparation: this compound should be dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% sterile water). The formulation should be prepared fresh daily.

-

Administration: Administer a single dose via the intended route for future efficacy studies (e.g., oral gavage or intraperitoneal injection).

-

Monitoring:

-

Observe animals for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 8, and 24 hours post-dose).

-

Record body weight daily for one week.

-

At the end of the observation period, collect blood for pharmacokinetic analysis and perform a gross necropsy.

-

Efficacy Study in a Model of Schizophrenia (e.g., MK-801-induced Hyperlocomotion)

Objective: To assess the antipsychotic-like potential of this compound.

Methodology:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Groups:

-

Vehicle + Saline

-

Vehicle + MK-801

-

This compound (e.g., 0.1, 0.3, 1 mg/kg) + MK-801

-

Positive Control (e.g., Haloperidol) + MK-801

-

-

Procedure:

-

Administer this compound or vehicle via the chosen route (e.g., p.o. or i.p.).

-

After a pre-treatment period (e.g., 30-60 minutes), administer MK-801 (e.g., 0.2 mg/kg, s.c.) or saline.

-

Immediately place the animals in an open-field arena equipped with automated activity monitoring.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

-

-

Data Analysis: Compare the locomotor activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Mandatory Visualizations

Signaling Pathway of PDE10A Inhibition

Caption: PDE10A inhibition by this compound increases cAMP levels in medium spiny neurons.

General Experimental Workflow for In Vivo Efficacy Testing

References

- 1. mdpi.com [mdpi.com]

- 2. THPP-1 PDE10A inhibitor reverses the cognitive deficits and hyperdopaminergic state in a neurodevelopment model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase 10A Inhibition Modulates the Corticostriatal Activity and L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]

Application Notes and Protocols for JNJ-42259152 Blocking Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a critical role in regulating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by catalyzing their hydrolysis.[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, reward, and cognitive functions.[2][3] In this context, PDE10A modulates the signaling of crucial G protein-coupled receptors (GPCRs), such as the dopamine D1 (Gs-coupled) and D2 (Gi-coupled) receptors.[4]

JNJ-42259152 is a potent and selective inhibitor of PDE10A. "Blocking studies" with this compound are designed to demonstrate its mechanism of action by showing that it blocks the degradation of cAMP and cGMP, thereby potentiating the signaling cascades initiated by GPCR activation. These studies are essential for characterizing the pharmacological effects of this compound and understanding its therapeutic potential.